N-(furan-2-ylmethyl)prop-2-en-1-amine

Intramolecular Diels–Alder Furan Diels–Alder Reaction Kinetics

N-(furan-2-ylmethyl)prop-2-en-1-amine (synonyms: N-allylfurfurylamine, CHEMBRDG-BB is a secondary heterocyclic amine comprising a furan ring linked via a methylene bridge to an allylamine moiety (C8H11NO, MW 137.18). The compound is distinguished by its possession of two reactive functional elements within a single small molecule: an electron‑rich furan nucleus capable of acting as a conjugated diene, and a terminal alkene that functions as a dienophile.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 53175-33-0
Cat. No. B1275278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)prop-2-en-1-amine
CAS53175-33-0
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC=CCNCC1=CC=CO1
InChIInChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2
InChIKeyMTYBVTYEWJBZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(furan-2-ylmethyl)prop-2-en-1-amine (CAS 53175-33-0) – Procurement-Ready Heterocyclic Building Block with Dual Diene–Dienophile IMDAF Reactivity


N-(furan-2-ylmethyl)prop-2-en-1-amine (synonyms: N-allylfurfurylamine, CHEMBRDG-BB 9071357) is a secondary heterocyclic amine comprising a furan ring linked via a methylene bridge to an allylamine moiety (C8H11NO, MW 137.18) . The compound is distinguished by its possession of two reactive functional elements within a single small molecule: an electron‑rich furan nucleus capable of acting as a conjugated diene, and a terminal alkene that functions as a dienophile [1]. This intramolecular juxtaposition enables a highly efficient intramolecular Diels–Alder furan (IMDAF) cycloaddition, which proceeds without the need for external catalysts or protecting groups under thermal activation, directly generating 3a,6‑epoxyisoindole frameworks [2]. The compound is commercially available as a free amine (typically ≥95% purity), with key physicochemical parameters including a boiling point of 185.1 °C at 760 mmHg, a density of 0.966 g cm⁻³, a polar surface area (PSA) of 25.2 Ų, and a calculated octanol–water partition coefficient (LogP) of 1.95 . These properties position the molecule as a versatile, readily accessible intermediate for the rapid assembly of fused nitrogen‑containing heterocycles.

N-(furan-2-ylmethyl)prop-2-en-1-amine Procurement – Why Generic Furfurylamines or Allylamines Cannot Substitute Its Unique Dual Reactivity


N-(furan-2-ylmethyl)prop-2-en-1-amine cannot be interchangeably replaced by either simple furfurylamines or by mono‑olefinic allylamines because its precise intramolecular arrangement of a furan diene and an alkene dienophile is essential for the entropically favoured, spontaneous IMDAF cycloaddition that defines its primary synthetic value [1]. Substituting the allyl group with a saturated propyl chain (e.g., N-(furan-2-ylmethyl)propan-1-amine, CAS 39191-12-3) eliminates the dienophile, rendering the IMDAF pathway completely inoperative and altering the compound’s lipophilicity (LogP 1.95 vs. 2.17) and boiling point (185.1 °C vs. 179.2 °C) [2]. Conversely, replacing the furan moiety with a non‑aromatic heterocycle or an acyclic diene disrupts the aromatic stabilisation that drives the cycloaddition equilibrium, as demonstrated by the thermodynamic unfavourability of the IMDA reaction in the absence of the furan nucleus [3]. Furthermore, the secondary amine hydrogen present in the target compound is crucial for its participation in Hinsberg‑type sulfonylation cascades; tertiary N‑alkylated analogs (e.g., N-methyl-N-allyl-2-furfurylamine) exhibit markedly attenuated IMDA reactivity, requiring supramolecular catalysis by cucurbit[7]uril (CB[7]) to achieve synthetically useful rates [4]. These structural nuances preclude generic substitution and mandate the use of N-(furan-2-ylmethyl)prop-2-en-1-amine in workflows predicated on tandem IMDAF–sulfonylation or IMDAF–chalcogenation sequences.

N-(furan-2-ylmethyl)prop-2-en-1-amine: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Thermodynamic and Kinetic Differentiation in IMDA Cycloaddition: N-Allyl- vs. N-Trityl-N-allyl-furfurylamine

The intrinsic IMDA reactivity of N-(furan-2-ylmethyl)prop-2-en-1-amine is directly compared with its N‑trityl‑substituted analog using molecular electron density theory (MEDT) calculations at the B3LYP/6‑31G(d) level. The target compound (1a) exhibits a thermodynamically unfavourable IMDA process under standard conditions, whereas the introduction of the bulky trityl ( –CPh3 ) group on the amine nitrogen (compound 1b) stabilises the extended conformation and renders the cycloaddition exergonic [1][2]. Experimentally, the unsubstituted secondary amine (target) requires elevated temperatures (typically >70 °C) to undergo IMDA cycloaddition, whereas the trityl‑protected derivative proceeds smoothly at ambient temperature (20–25 °C) [3]. This head‑to‑head comparison demonstrates that the native compound offers a kinetically tunable IMDA platform that can be activated thermally on demand, in contrast to the spontaneously reactive but synthetically less versatile trityl analog.

Intramolecular Diels–Alder Furan Diels–Alder Reaction Kinetics

Lipophilicity Differentiation vs. Furfurylamine: 5‑Fold Higher LogP Enables Enhanced Membrane Permeability

The octanol–water partition coefficient (LogP) of N-(furan-2-ylmethyl)prop-2-en-1-amine is compared with that of the unsubstituted primary amine furfurylamine (CAS 617‑89‑0). The target compound exhibits a calculated LogP of 1.95 (experimental value range 1.94–1.95) , whereas furfurylamine displays a significantly lower LogP of 0.37 (range 0.25–0.40) . This difference corresponds to an approximately 5‑fold increase in lipophilicity, attributable to the introduction of the hydrophobic allyl chain. In drug discovery contexts, a LogP in the range of 1–3 is often considered optimal for balancing aqueous solubility and passive membrane diffusion; the target compound’s value falls squarely within this window, whereas furfurylamine’s low LogP predicts poor permeability across biological membranes.

Lipophilicity Drug Likeness Physicochemical Properties

Boiling Point and Thermal Stability Differentiation vs. Saturated Propyl Analog

The physical properties of N-(furan-2-ylmethyl)prop-2-en-1-amine are compared with those of its saturated analog, N-(furan-2-ylmethyl)propan-1-amine (CAS 39191‑12‑3). The target compound displays a boiling point of 185.1 °C at 760 mmHg and a density of 0.966 g cm⁻³ , while the saturated propyl derivative exhibits a slightly lower boiling point of 179.2 °C at 760 mmHg and a marginally lower density of 0.947 g cm⁻³ [1]. The 5.9 °C elevation in boiling point and 2% increase in density are consistent with the presence of the terminal alkene in the target compound, which introduces additional intermolecular van der Waals interactions relative to the fully saturated propyl chain. Furthermore, the target compound’s flash point of 65.8 °C is comparable to that of the saturated analog (62.2 °C), indicating similar handling safety profiles.

Thermal Properties Purification Storage Stability

Synthetic Efficiency: One‑Pot Hinsberg/IMDAF Cascade Yields Diastereomerically Pure 3a,6‑Epoxyisoindoles

N-(furan-2-ylmethyl)prop-2-en-1-amine participates in a highly efficient, one‑pot cascade reaction with arylsulfonyl chlorides in water, proceeding via sequential Hinsberg sulfonylation followed by intramolecular Diels–Alder furan (IMDAF) cycloaddition [1]. This tandem process directly furnishes 2‑arylsulfonyl‑3a,6‑epoxyisoindoles in yields typically ranging from 63% to 78% [1][2]. Critically, the IMDAF step proceeds exclusively through an exo transition state, delivering a single diastereomer of the epoxyisoindole product [1]. In contrast, analogous reactions employing N‑substituted tertiary furfurylamines often require microwave irradiation or supramolecular catalysis (e.g., CB[7]) to achieve comparable yields, and may exhibit reduced diastereocontrol [3][4]. The target compound’s secondary amine hydrogen is essential for the initial sulfonylation step; tertiary analogs bypass this Hinsberg pathway and require alternative activation strategies.

Cascade Reactions Heterocycle Synthesis Diastereoselectivity

Precursor to Antimicrobial Epoxyisoindoles: Structural Prerequisite for Chalcogenurea‑Substituted IMDAF Products

N-(furan-2-ylmethyl)prop-2-en-1-amine serves as the essential starting material for the one‑pot synthesis of chalcogenurea‑substituted 3a,6‑epoxyisoindoles, a class of heterocycles with demonstrated antibacterial and antifungal activity [1]. The compound reacts with isocyanates, isothiocyanates, or isoselenocyanates via nucleophilic addition followed by IMDAF cycloaddition, generating the epoxyisoindole core in a single synthetic stage with exclusive exo diastereoselectivity [1]. The resulting products exhibit antimicrobial activity against a panel of clinically relevant microorganisms, including the yeast Candida albicans, the filamentous fungus Aspergillus niger, and the Gram‑positive bacteria Staphylococcus aureus and Micrococcus luteus [1]. While specific minimum inhibitory concentration (MIC) values for the target compound itself are not reported, the epoxyisoindole derivatives obtained from it display structure‑dependent antimicrobial potency that is absent in simpler furfurylamine‑derived amides or ureas lacking the epoxyisoindole scaffold [1].

Antimicrobial Antifungal Epoxyisoindole

Supramolecular Catalysis Susceptibility: Class‑Level Differentiation from Tertiary Furfurylamines in CB[7]‑Accelerated IMDA

While N-(furan-2-ylmethyl)prop-2-en-1-amine undergoes thermal IMDA cycloaddition without external catalysis, its tertiary N‑alkylated analogs (e.g., N‑methyl‑N‑allyl‑2‑furfurylamine, FA‑1) are virtually unreactive under the same mild thermal conditions [1]. For these tertiary amines, supramolecular encapsulation within cucurbit[7]uril (CB[7]) is required to achieve IMDA cycloaddition, accelerating the reaction rate by up to 4 orders of magnitude (10,000‑fold) [1]. The target compound, as a secondary amine, occupies an intermediate position in this reactivity hierarchy: it is sufficiently reactive to undergo IMDA upon heating, yet its amine hydrogen allows derivatisation (e.g., sulfonylation, acylation) prior to cycloaddition—a sequential functionalisation that is precluded in tertiary analogs due to their inability to form stable amide or sulfonamide intermediates under similar conditions [2].

Supramolecular Catalysis Cucurbituril Host–Guest Chemistry

N-(furan-2-ylmethyl)prop-2-en-1-amine: Priority Research and Industrial Application Scenarios Based on Quantified Differentiation


One‑Pot Synthesis of Diastereomerically Pure 2‑Arylsulfonyl‑3a,6‑epoxyisoindoles in Water

Research groups engaged in the synthesis of fused nitrogen heterocycles should prioritise N-(furan-2-ylmethyl)prop-2-en-1-amine for the rapid construction of 3a,6‑epoxyisoindole sulfonamides. The compound’s secondary amine hydrogen enables an initial Hinsberg sulfonylation with arylsulfonyl chlorides, after which the pendant allyl and furan moieties undergo IMDAF cycloaddition to deliver the epoxyisoindole core in a single reaction vessel, using water as solvent [1]. This cascade proceeds with exclusive exo diastereoselectivity, eliminating the need for chromatographic separation of stereoisomers, and the yields (63–78%) are consistently higher than those achievable with tertiary furfurylamines under comparable conditions [1][2].

Accelerated Antimicrobial Hit Discovery via Epoxyisoindole Scaffold Generation

For medicinal chemistry teams exploring novel antibacterial or antifungal agents, N-(furan-2-ylmethyl)prop-2-en-1-amine offers a direct entry to the chalcogenurea‑substituted 3a,6‑epoxyisoindole chemotype. The compound reacts efficiently with isocyanates, isothiocyanates, or isoselenocyanates to generate epoxyisoindole derivatives that have demonstrated activity against Candida albicans, Aspergillus niger, Staphylococcus aureus, and Micrococcus luteus [3]. This one‑step diversification from a commercially available amine provides a streamlined route to a focused library of antimicrobial candidates, circumventing the multi‑step sequences typically required to access epoxyisoindole frameworks.

Thermally Gated IMDA Cycloaddition for Sequential Cascade Reaction Design

Synthetic methodologists seeking to develop orthogonal reaction cascades should procure N-(furan-2-ylmethyl)prop-2-en-1-amine specifically for its thermally gated IMDA reactivity. Unlike N‑trityl‑protected analogs that undergo spontaneous cycloaddition at room temperature and preclude intermediate functionalisation, the target compound remains stable under ambient conditions, allowing N‑alkylation, acylation, or sulfonylation to be performed first [4]. Subsequent heating (70–110 °C) triggers the IMDAF ring closure, enabling precise temporal control over the cycloaddition step within multi‑step sequences.

Supramolecular Catalysis Studies: Benchmark Substrate for CB[7]‑Accelerated IMDA

Investigators studying host–guest catalysis with cucurbit[n]urils should utilise N-(furan-2-ylmethyl)prop-2-en-1-amine as a benchmark secondary amine comparator to tertiary furfurylamines such as FA‑1. While the tertiary amines exhibit negligible uncatalysed IMDA reactivity and require CB[7] encapsulation to achieve 10,000‑fold rate acceleration, the secondary amine undergoes thermal cycloaddition without catalysis [5]. This reactivity contrast provides a well‑defined system for quantifying the magnitude of supramolecular catalysis and for probing the entropy‑trap mechanism by which CB[7] pre‑organises the substrate into a reactive conformation.

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